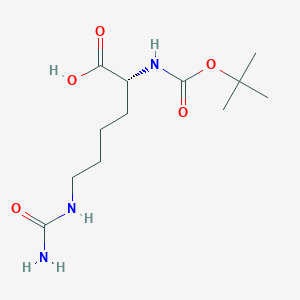

(R)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

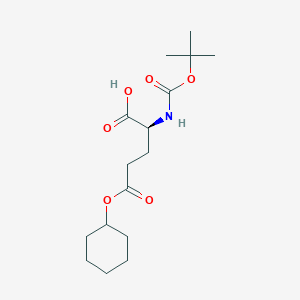

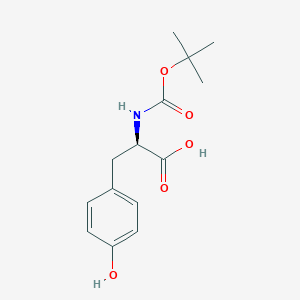

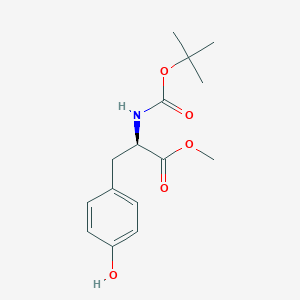

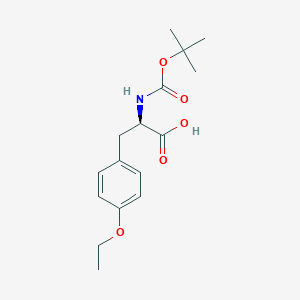

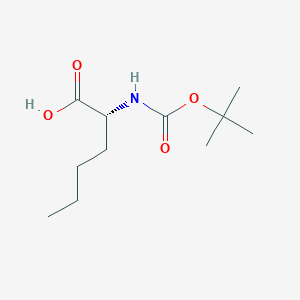

The compound is a derivative of an amino acid, specifically a urea derivative. The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis, particularly for amines . The Boc group is known for its ease of installation and removal, making it useful in multi-step synthetic processes .

Molecular Structure Analysis

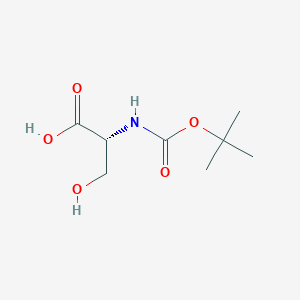

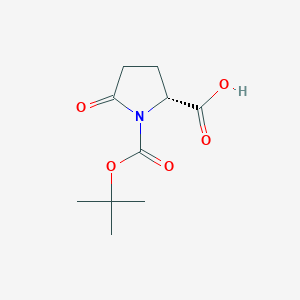

The molecular structure of this compound would likely include a six-carbon chain (hexanoic acid) with a urea group and a Boc-protected amino group attached. The “®” indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of reactions. For example, they can participate in diastereoselective vinylogous Mannich reactions . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amino acids are typically solid at room temperature .Applications De Recherche Scientifique

Proteomics Research

Boc-D-homocitrulline is utilized in proteomics research for the study of post-translational modifications (PTMs) of proteins. It is particularly relevant in the analysis of protein carbamylation, a PTM where isocyanic acid reacts with lysine residues in proteins . This modification can affect protein function and structure, making Boc-D-homocitrulline a valuable tool for understanding disease mechanisms at the molecular level.

Biomarker Development

In the field of biomarker development , Boc-D-homocitrulline serves as a potential biomarker for diseases like chronic renal failure and atherosclerosis . Its presence and quantification in biological samples can help in the diagnosis and monitoring of these conditions.

Pharmaceutical Research

Boc-D-homocitrulline has applications in pharmaceutical research , particularly in the development of new drugs. It is used to study the effects of carbamylation on drug molecules and proteins, which can lead to the discovery of novel therapeutic agents .

Organic Synthesis

In organic synthesis , Boc-D-homocitrulline is employed as a building block for the synthesis of complex molecules. Its protective Boc group is particularly useful in peptide synthesis, where it protects the amine group during reactions .

Medical Research

This compound plays a role in medical research , especially in studies related to kidney diseases. It helps in understanding the carbamylation process of proteins, which is implicated in the progression of chronic kidney disease (CKD) and end-stage renal disease (ESRD) .

Clinical Chemistry

In clinical chemistry , Boc-D-homocitrulline is used to measure the carbamylation level of proteins, which is an important diagnostic parameter for various diseases, including diabetes and cardiovascular diseases .

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRHHKYGXHMDX-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426773 |

Source

|

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid | |

CAS RN |

121080-97-5 |

Source

|

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.